16-Epivincamine

Description

BenchChem offers high-quality 16-Epivincamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-Epivincamine including the price, delivery time, and more detailed information at info@benchchem.com.

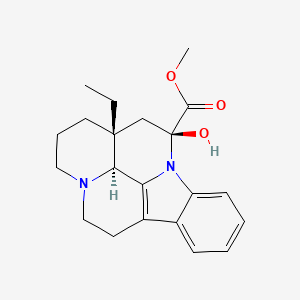

Structure

3D Structure

Properties

IUPAC Name |

methyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPRRQLKFXBCSJ-NRSPTQNISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of 16-Epivincamine: An In-depth Technical Guide

Disclaimer: Scientific literature extensively details the mechanism of action for the indole alkaloid vincamine. However, specific research on its stereoisomer, 16-epivincamine, is sparse. This guide will, therefore, focus on the well-documented mechanisms of vincamine as a comprehensive proxy, with the acknowledgment that the stereochemical difference in 16-epivincamine may lead to variations in potency and selectivity.

Core Mechanisms of Action

Vincamine, a natural monoterpenoid indole alkaloid derived from the lesser periwinkle plant (Vinca minor), exerts its pharmacological effects through a multi-targeted approach, primarily impacting cerebral circulation, neuronal excitability, and cellular stress responses. Its proposed mechanisms of action are categorized as follows:

-

Cerebral Vasodilation and Enhancement of Blood Flow: Vincamine is widely recognized for its ability to increase cerebral blood flow (CBF). This is particularly beneficial in conditions associated with cerebral ischemia or reduced blood supply. The vasodilatory effect is thought to be mediated by the relaxation of smooth muscle cells in cerebral arterioles, leading to an increased supply of oxygen and nutrients to brain tissue.

-

Modulation of Neuronal Ion Channels: A key aspect of vincamine's neuroprotective effect is its activity as a blocker of voltage-gated sodium channels. By inhibiting these channels, vincamine can reduce excessive neuronal firing, a hallmark of excitotoxicity, thereby protecting neurons from damage in ischemic conditions.

-

Antioxidant and Anti-inflammatory Effects: Vincamine has been shown to possess significant antioxidant properties. It modulates key signaling pathways involved in cellular defense against oxidative stress and inflammation, namely the Nrf2 and NF-κB pathways. This contributes to its neuroprotective profile by mitigating the damaging effects of reactive oxygen species (ROS) and pro-inflammatory cytokines in the brain.

Quantitative Data Summary

The following tables summarize the available quantitative data for vincamine's key pharmacological effects.

| Parameter | Value | Species/Model | Reference |

| Cerebral Blood Flow (CBF) Increase | |||

| Mean CBF Increase (Ischemic Areas) | 13.4% | Human (patients with cerebral ischemia) | [1] |

| Mean CBF Increase (Normal Areas) | 5.3% | Human (patients with cerebral ischemia) | [1] |

| Overall Hemispheric CBF Increase | Statistically significant (p < 0.01) | Human (patients receiving 40 mg infusion) | [2] |

| Voltage-Gated Sodium Channel Blockade | |||

| IC50 ([3H]batrachotoxin binding) | 1.9 µM | Rat cortical synaptosomes | |

| IC50 (whole-cell Na+ currents) | 72 µM | Rat cortical neurons | |

| Anticonvulsant Activity | |||

| ED50 (maximal electroshock-induced seizures) | 15.4 mg/kg (i.p.) | Mice |

Key Signaling Pathways

The neuroprotective effects of vincamine are, in part, mediated by its influence on the Nrf2 and NF-κB signaling pathways. These pathways are crucial regulators of cellular responses to oxidative stress and inflammation.

References

- 1. [The influence of vincamine on global and regional cerebral blood flow in acute and subchronic human cerebral ischimia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The effect of vincamine on cerebral blood flow as a function of application rate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 16-Epivincamine (Vinpocetine) in Cerebral Circulation and Oxygen Utilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinpocetine, a synthetic derivative of the vinca alkaloid vincamine, has been the subject of extensive research for its potential therapeutic effects on cerebrovascular disorders. This technical guide provides an in-depth analysis of the role of vinpocetine in modulating cerebral circulation and enhancing oxygen utilization. It consolidates quantitative data from key studies, details experimental protocols, and visualizes the underlying signaling pathways. The primary mechanism of action of vinpocetine involves the selective inhibition of phosphodiesterase type 1 (PDE1), leading to vasodilation and increased cerebral blood flow. Furthermore, vinpocetine exhibits neuroprotective effects through the modulation of ion channels and anti-inflammatory pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of drugs for neurological and cerebrovascular diseases.

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, is a critical factor in the pathophysiology of stroke and other neurodegenerative diseases. The brain's high metabolic demand and limited energy reserves make it particularly vulnerable to hypoxic and ischemic insults. Consequently, therapeutic strategies aimed at improving cerebral circulation and oxygenation are of significant interest. Vinpocetine has emerged as a promising agent in this area, with numerous studies demonstrating its ability to enhance cerebral blood flow and exert neuroprotective effects. This guide synthesizes the current understanding of vinpocetine's mechanisms and its impact on cerebral hemodynamics and metabolism.

Quantitative Data on the Effects of Vinpocetine

The following tables summarize the quantitative effects of vinpocetine on cerebral blood flow and related parameters from various clinical and preclinical studies.

Table 1: Effects of Vinpocetine on Cerebral Blood Flow (CBF)

| Study Population | Dosage and Administration | Method | Brain Region | CBF Change | Citation |

| Chronic Ischemic Stroke Patients | 20 mg/day IV for 14 days | PET | Thalamus | +36% | |

| Chronic Ischemic Stroke Patients | 20 mg/day IV for 14 days | PET | Caudate Nucleus | +37% | |

| Healthy Male Volunteers | 20 mg IV | PET | Whole Brain | +7% | |

| Ischemic Stroke Patients | 20 mg IV | TCD/NIRS | Middle Cerebral Artery | Significant increase in Doppler Spectral Intensity | |

| Patients with Cerebral Small Vessel Disease | 15 mg/day oral for 3 months | TCD | Middle Cerebral Artery | Trend towards increased Breath Holding Index |

Table 2: Effects of Vinpocetine on Cerebral Oxygenation and Metabolism

| Study Population | Dosage and Administration | Method | Parameter | Effect | Citation |

| Ischemic Stroke Patients | 20 mg IV | NIRS | Reduced Hemoglobin (Hb) | Significant increase (p=0.027) | |

| Ischemic Stroke Patients | 20 mg IV | NIRS | Oxyhemoglobin (HbO2) | Non-significant increase | |

| Ischemic Stroke Patients | 20 mg IV | NIRS | Total Hemoglobin (HbT) | Non-significant increase | |

| Ischemic Stroke Patients | Single 20mg IV infusion | PET | Glucose Metabolism | Improved in the brain | |

| Chronic Ischemic Stroke Patients | 2-week IV treatment | PET | Glucose Metabolism | Increased in the brain |

Experimental Protocols

Positron Emission Tomography (PET) Study in Chronic Ischemic Stroke Patients

-

Objective: To assess the effect of a 14-day intravenous vinpocetine treatment on regional cerebral blood flow (rCBF) and cerebral metabolic rate of glucose (CMRglc).

-

Study Design: Double-blind, placebo-controlled trial.

-

Participants: 13 patients with chronic ischemic stroke.

-

Intervention:

-

Vinpocetine group (n=6): 20 mg of vinpocetine in 500 ml saline administered intravenously daily for 14 days.

-

Placebo group (n=7): 500 ml saline administered intravenously daily for 14 days.

-

-

Methodology:

-

PET scans were performed before the initiation of the treatment and after the 14-day treatment period.

-

rCBF was measured using H₂¹⁵O as the tracer.

-

rCMRglc was measured using ¹⁸F-FDG as the tracer.

-

Data analysis involved region of interest (ROI) analysis on co-registered PET and MRI images.

-

Transcranial Doppler (TCD) and Near-Infrared Spectroscopy (NIRS) Study in Ischemic Stroke Patients

-

Objective: To investigate the acute effects of a single intravenous dose of vinpocetine on cerebral perfusion and oxygenation.

-

Study Design: Double-blind, placebo-controlled study.

-

Participants: 43 patients with ischemic stroke.

-

Intervention:

-

Vinpocetine group: A single intravenous infusion of 20 mg vinpocetine in 500 ml saline.

-

Placebo group: A single intravenous infusion of 500 ml saline.

-

-

Methodology:

-

TCD: Mean cerebral blood flow velocity (CBFV), pulsatility index (PI), and Doppler spectral intensity (DSI) were monitored in the middle cerebral artery (MCA) on the affected side.

-

NIRS: Concentrations of oxyhemoglobin (HbO), reduced hemoglobin (Hb), and total hemoglobin (HbT) were measured frontolaterally on the side of the lesion.

-

Measurements were averaged for the 5 minutes before the infusion and the last 5 minutes of the infusion.

-

Signaling Pathways and Mechanisms of Action

Vasodilation via PDE1 Inhibition

The primary mechanism by which vinpocetine increases cerebral blood flow is through the selective inhibition of phosphodiesterase type 1 (PDE1). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, vinpocetine leads to an accumulation of cGMP in vascular smooth muscle cells, which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing vasodilation and an increase in cerebral blood flow.

Neuroprotective Mechanisms

Beyond its effects on cerebral circulation, vinpocetine exhibits direct neuroprotective properties through multiple mechanisms.

-

Inhibition of Voltage-Dependent Sodium Channels: Vinpocetine has been shown to block voltage-dependent Na+ channels. This action helps to stabilize neuronal membranes and reduce excessive neuronal firing, which is particularly beneficial in ischemic conditions where excitotoxicity contributes to cell death.

-

Anti-inflammatory Effects: Vinpocetine can inhibit the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway. By preventing the activation of NF-κB, vinpocetine reduces the expression of pro-inflammatory cytokines and other inflammatory mediators, thereby mitigating the inflammatory response that follows an ischemic event.

Experimental Workflow for Assessing Vinpocetine's Effects

The following diagram illustrates a typical experimental workflow for evaluating the effects of vinpocetine on cerebral hemodynamics in a clinical setting.

Conclusion

Vinpocetine demonstrates a multifaceted role in the improvement of cerebral circulation and oxygen utilization. Its primary mechanism of action, the inhibition of PDE1, leads to a significant increase in cerebral blood flow. Concurrently, its neuroprotective effects, mediated by the inhibition of sodium channels and anti-inflammatory pathways, contribute to the preservation of neuronal integrity in the face of ischemic challenges. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of vinpocetine and related compounds as therapeutic agents for cerebrovascular disorders. Future studies should aim to further elucidate the long-term effects and optimal dosing regimens for various patient populations.

Investigating the Antioxidant Properties of 16-Epivincamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antioxidant properties of 16-Epivincamine is limited in publicly available scientific literature. This guide synthesizes information on the antioxidant activities of structurally related vinca alkaloids, primarily vincamine and vinpocetine, to provide a framework for investigating 16-Epivincamine. The experimental protocols and potential mechanisms described are based on established methodologies in antioxidant research and findings for these related compounds.

Introduction: The Potential Role of 16-Epivincamine in Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Vinca alkaloids, a class of compounds derived from the Madagascar periwinkle (Catharanthus roseus), have been extensively studied for their therapeutic properties. While best known for their anticancer effects, emerging research suggests that some vinca alkaloids also possess neuroprotective and antioxidant capabilities.

16-Epivincamine, a stereoisomer of vincamine, is a lesser-studied member of this family. However, its structural similarity to vincamine and vinpocetine, both of which have demonstrated antioxidant and neuroprotective effects, suggests that 16-Epivincamine may also be a valuable agent for mitigating oxidative stress. This technical guide provides an overview of the potential antioxidant properties of 16-Epivincamine, drawing parallels from its close chemical relatives, and outlines key experimental approaches for its investigation.

Quantitative Data on Related Vinca Alkaloids

Table 1: Free Radical Scavenging Activity of Vincamine

| Assay | Organism/System | IC50 / Activity | Reference |

| DPPH Radical Scavenging | In vitro | Significant scavenging activity noted | |

| Superoxide Anion Scavenging | In vitro | Effective scavenging reported |

Table 2: Antioxidant and Neuroprotective Effects of Vinpocetine

| Assay/Model | Effect | Mechanism | Reference |

| In vitro (cortical neurons) | Inhibition of ROS production | - | |

| In vitro (synaptosomes) | Reduction of lipid peroxidation | - | |

| Animal model of cerebral ischemia | Neuroprotection | Upregulation of antioxidant enzymes (via Nrf2 pathway) |

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays that can be employed to characterize the free radical scavenging properties of 16-Epivincamine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging capacity of a compound. DPPH is a stable free radical that, upon reduction by an antioxidant, loses its characteristic deep purple color.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

16-Epivincamine (or test compound)

-

Ascorbic acid (or other positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.

-

Preparation of Test Compound and Control: Prepare a stock solution of 16-Epivincamine in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare a similar dilution series for the positive control (e.g., ascorbic acid).

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the various concentrations of the test compound or positive control to the wells.

-

For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of methanol to a well containing 100 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

16-Epivincamine (or test compound)

-

Trolox (or other positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.

-

-

Dilution of ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Compound and Control: Prepare a stock solution of 16-Epivincamine and a dilution series, as described for the DPPH assay. Prepare a similar dilution series for the positive control (e.g., Trolox).

-

Assay:

-

In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

-

Add 10 µL of the various concentrations of the test compound or positive control to the wells.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antioxidant Screening

The following diagram illustrates a typical workflow for screening the antioxidant potential of a novel compound like 16-Epivincamine.

Caption: A generalized workflow for the antioxidant screening of a test compound.

Potential Signaling Pathway: Nrf2 Activation

Based on studies with the related compound vinpocetine, a potential mechanism for the antioxidant effect of 16-Epivincamine could involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Caption: Proposed Nrf2 signaling pathway activation by 16-Epivincamine.

Conclusion

While direct evidence for the antioxidant properties of 16-Epivincamine is currently lacking, its structural relationship to vincamine and vinpocetine provides a strong rationale for its investigation as a potential antioxidant agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of 16-Epivincamine in mitigating oxidative stress-related pathologies. Further research is warranted to elucidate the specific antioxidant profile of this promising vinca alkaloid.

16-Epivincamine: A Potential Neuroprotective Agent - A Technical Guide

Disclaimer: There is currently no direct scientific literature available on the neuroprotective properties of 16-Epivincamine. This guide leverages the extensive research on its close structural analog, vinpocetine , a synthetic derivative of the vinca alkaloid vincamine. The data, experimental protocols, and proposed mechanisms presented herein are based on the established neuroprotective profile of vinpocetine and serve as a technical framework for the prospective evaluation of 16-Epivincamine as a novel neuroprotective candidate.

Introduction

Neurodegenerative diseases and acute ischemic events such as stroke represent a significant and growing global health burden. The pathological hallmarks of these conditions often include excitotoxicity, oxidative stress, neuroinflammation, and ultimately, neuronal cell death. Consequently, the development of effective neuroprotective agents that can mitigate these damaging processes is a critical goal in modern drug discovery.

Vinca alkaloids, derived from the periwinkle plant (Catharanthus roseus), and their synthetic derivatives have been investigated for a range of therapeutic applications. Among these, vinpocetine has emerged as a promising neuroprotective agent with a multifaceted mechanism of action. Given its structural similarity, 16-Epivincamine is presented here as a compound of interest for neuroprotective research. This technical guide provides a comprehensive overview of the potential mechanisms of action and a roadmap for the preclinical evaluation of 16-Epivincamine, based on the well-documented properties of vinpocetine.

Proposed Mechanisms of Neuroprotection

The neuroprotective effects of vinpocetine, and by extension, the potential effects of 16-Epivincamine, are attributed to several key molecular and cellular mechanisms:

-

Enhancement of Cerebral Blood Flow and Metabolism: Vinpocetine is known to selectively increase cerebral blood flow, thereby improving oxygen and glucose supply to the brain, which is crucial for neuronal survival, particularly in ischemic conditions.[1]

-

Inhibition of Phosphodiesterase Type 1 (PDE1): By inhibiting PDE1, vinpocetine increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved cerebral circulation.

-

Modulation of Voltage-Gated Sodium Channels: Vinpocetine has been shown to block voltage-gated sodium channels, which can reduce neuronal excitability and protect against excitotoxicity-induced neuronal damage.[2][3]

-

Anti-inflammatory Activity: Vinpocetine can suppress neuroinflammation by inhibiting the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[4][5]

-

Antioxidant Properties: The compound exhibits direct antioxidant effects by scavenging free radicals and can also upregulate endogenous antioxidant defense mechanisms.[6]

-

Inhibition of Glutamate Excitotoxicity: Vinpocetine has been demonstrated to protect neurons from cell death induced by excessive glutamate, a key mediator of neuronal damage in stroke and neurodegenerative diseases.[7]

Quantitative Data (Based on Vinpocetine Studies)

The following tables summarize key quantitative data from in vitro and in vivo studies of vinpocetine, which can serve as a benchmark for the evaluation of 16-Epivincamine.

| In Vitro Assays | Target/Model | Parameter | Value | Reference |

| Excitotoxicity | Glutamate-induced toxicity in primary cortical neurons | IC50 (LDH release) | 2-7 µM | [8] |

| NMDA-induced toxicity in primary cortical neurons | IC50 (LDH release) | 2-7 µM | [8] | |

| Sodium Channel Blockade | Rat NaV1.8 channels (depolarized state) | IC50 | 3.5 µM | [2][9] |

| Rat NaV1.8 channels (hyperpolarized state) | IC50 | 10.4 µM | [2][9] | |

| Anti-inflammatory Activity | IKKβ kinase activity | IC50 | ~17.17 µM | [4] |

| NF-κB transcriptional activity | IC50 | ~25 µM | [4] | |

| PDE1 Inhibition | PDE1A/1B | IC50 | 8-20 µM | [10] |

| PDE1C | IC50 | 40-50 µM | [10] |

| In Vivo Models | Model | Species | Treatment | Outcome | Reference |

| Focal Cerebral Ischemia | Permanent MCAO | Rat | 3 mg/kg i.p. (30 min post-ischemia) | 42% reduction in infarct volume | [8] |

| Excitotoxicity | NMDA-induced entorhinal cortex lesion | Rat | 10 mg/kg i.p. | 23% reduction in neuronal lesion size | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the neuroprotective potential of a compound like 16-Epivincamine, based on protocols used for vinpocetine.

In Vitro Glutamate-Induced Excitotoxicity Assay

Objective: To determine the ability of the test compound to protect primary neurons from glutamate-induced cell death.

Methodology:

-

Cell Culture:

-

Prepare primary cortical neuron cultures from embryonic day 18 (E18) Sprague-Dawley rats.

-

Plate dissociated neurons on poly-D-lysine-coated 96-well plates in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Maintain cultures at 37°C in a humidified 5% CO2 incubator for 12-14 days.

-

-

Excitotoxicity Induction:

-

Pre-treat neuronal cultures with various concentrations of 16-Epivincamine (or vehicle control) for 1 hour.

-

Induce excitotoxicity by exposing the neurons to 100 µM glutamate and 10 µM glycine for 20 minutes to 24 hours.[5]

-

-

Assessment of Neuroprotection (24 hours post-glutamate exposure):

-

Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture medium as an indicator of cell death using a commercially available kit.

-

MTT Assay: Assess cell viability by measuring the metabolic conversion of MTT to formazan.

-

Immunocytochemistry: Fix cells and stain for neuronal markers (e.g., NeuN or MAP2) and a nuclear counterstain (e.g., DAPI) to visualize and quantify neuronal survival.

-

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

Objective: To evaluate the neuroprotective efficacy of the test compound in a rodent model of ischemic stroke.

Methodology:

-

Animal Model:

-

Use adult male C57BL/6 mice (22-28 g).

-

Anesthetize the mice with isoflurane.

-

-

Surgical Procedure (Intraluminal Filament Model):

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and place a temporary ligature around the CCA.

-

Insert a silicon-coated 6-0 nylon monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[2][7]

-

Maintain the occlusion for 60 minutes, then withdraw the filament to allow reperfusion.

-

-

Drug Administration:

-

Administer 16-Epivincamine (e.g., 3-10 mg/kg, intraperitoneally) or vehicle at the time of reperfusion or at a specified time post-occlusion.

-

-

Outcome Measures:

-

Neurological Deficit Scoring (24 hours post-MCAO): Assess motor and sensory deficits using a standardized neurological scoring system (e.g., a 0-5 point scale).

-

Infarct Volume Measurement (24-48 hours post-MCAO):

-

Euthanize the animals and harvest the brains.

-

Slice the brains into 2 mm coronal sections.

-

Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC).[7]

-

Quantify the infarct volume (pale area) as a percentage of the total brain volume using image analysis software.

-

-

Apoptosis Assessment (TUNEL Staining):

-

NF-κB Luciferase Reporter Assay

Objective: To determine if the test compound inhibits the NF-κB signaling pathway.

Methodology:

-

Cell Culture and Transfection:

-

Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of 16-Epivincamine for 1 hour.

-

Stimulate NF-κB activation with an appropriate agonist, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or lipopolysaccharide (LPS; 100 ng/mL), for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the percentage inhibition of NF-κB activity by 16-Epivincamine compared to the stimulated vehicle control.

-

Mandatory Visualizations

Signaling Pathways

Caption: Proposed multi-target neuroprotective mechanisms of 16-Epivincamine.

Experimental Workflows

Caption: Workflow for in vitro evaluation of neuroprotection against excitotoxicity.

Caption: Workflow for in vivo evaluation of neuroprotection in a stroke model.

Conclusion

While direct evidence for the neuroprotective effects of 16-Epivincamine is currently lacking, the extensive research on its close analog, vinpocetine, provides a strong rationale for its investigation. The multifaceted mechanisms of action of vinpocetine, including enhancement of cerebral blood flow, anti-inflammatory, and anti-excitotoxic properties, suggest that 16-Epivincamine may possess a similar, and potentially potent, neuroprotective profile. The experimental protocols and quantitative benchmarks outlined in this guide offer a clear and structured path for the preclinical evaluation of 16-Epivincamine. Further research is warranted to elucidate the specific pharmacological properties of 16-Epivincamine and to determine its potential as a novel therapeutic agent for the treatment of ischemic and neurodegenerative disorders.

References

- 1. Glutamate Excitotoxicity Assay [neuroproof.com]

- 2. Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vinpocetine inhibits amyloid-beta induced activation of NF-κB, NLRP3 inflammasome and cytokine production in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vinpocetine inhibits NF-κB–dependent inflammation via an IKK-dependent but PDE-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vinpocetine is a potent blocker of rat NaV1.8 tetrodotoxin-resistant sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. analysis-of-apoptosis-by-cytometry-using-tunel-assay - Ask this paper | Bohrium [bohrium.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Epivincamine is a monoterpenoid indole alkaloid and a stereoisomer of the well-known cerebral vasodilator, vincamine. While often encountered as a byproduct in the synthetic production of vincamine, 16-epivincamine is also a naturally occurring compound, primarily found in plants of the Vinca genus. This technical guide provides a comprehensive overview of the discovery, natural sources, and analytical methodologies related to 16-epivincamine and associated vinca alkaloids.

Discovery and Natural Occurrence

The discovery of 16-epivincamine is intrinsically linked to the extensive research on the alkaloids present in the leaves of the lesser periwinkle, Vinca minor L. (Apocynaceae). Following the isolation of vincamine, subsequent detailed analyses of the minor alkaloidal constituents of Vinca minor led to the identification of several related compounds, including 16-epivincamine. It is typically present in much lower concentrations than its diastereomer, vincamine.

While Vinca minor remains the principal natural source, related eburnane-type alkaloids have been isolated from other species within the Apocynaceae family, suggesting the potential for 16-epivincamine to be present in other genera as well.

Quantitative Data on Natural Abundance

Precise quantitative data for 16-epivincamine in natural sources is limited due to its low abundance. However, its presence is often noted in the context of vincamine extraction and purification. In synthetic routes, the ratio of vincamine to 16-epivincamine can vary significantly depending on the reaction conditions. For instance, one synthetic method involving the conversion of tabersonine results in an approximate 8:2 ratio of (+)-vincamine to 16-epi-vincamine.

| Compound | Plant Source | Typical Abundance | Notes |

| Vincamine | Vinca minor | Major alkaloid | Concentration varies with season and plant age. |

| 16-Epivincamine | Vinca minor | Minor alkaloid | Often co-isolated with vincamine. |

Biosynthesis

The biosynthesis of 16-epivincamine follows the general pathway for eburnane-type indole alkaloids, originating from the condensation of tryptamine and secologanin. The key intermediate, strictosidine, undergoes a series of enzymatic transformations to form the eburnane skeleton. The stereochemistry at the C-16 position is determined during the final stages of the biosynthetic pathway, likely through the action of a specific reductase or isomerase. The predominance of vincamine over 16-epivincamine in nature suggests that the enzymatic steps favor the formation of the (16R)-hydroxyl configuration of vincamine.

Below is a conceptual workflow illustrating the general biosynthetic origin of vincamine and its epimer.

Experimental Protocols

Isolation of Vincamine and 16-Epivincamine from a Synthetic Mixture

The following protocol describes a general method for the separation of vincamine and 16-epivincamine from a synthetic reaction mixture, based on semi-preparative High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

-

The crude reaction mixture containing vincamine and 16-epivincamine is dissolved in a suitable solvent, such as methanol or a mixture of the mobile phase components.

-

The solution is filtered through a 0.45 µm syringe filter to remove any particulate matter.

2. Chromatographic Conditions:

-

System: Semi-preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), run in isocratic or gradient mode. The exact composition should be optimized to achieve baseline separation of the two isomers.

-

Flow Rate: Adjusted according to the column dimensions.

-

Detection: UV detection at a wavelength where both compounds exhibit strong absorbance (e.g., 254 nm or 280 nm).

3. Fraction Collection:

-

The eluent is monitored, and fractions corresponding to the peaks of 16-epivincamine and vincamine are collected separately.

4. Post-purification:

-

The collected fractions are concentrated under reduced pressure to remove the mobile phase solvents.

-

The purity of the isolated compounds is confirmed by analytical HPLC.

-

The structures are unequivocally identified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The logical workflow for this process is outlined below.

Conclusion

16-Epivincamine, a naturally occurring stereoisomer of vincamine, represents an interesting minor alkaloid from Vinca minor. While its biological activities are less explored than those of vincamine, its presence as a natural product and a synthetic impurity necessitates robust analytical methods for its separation and characterization. Further research into the specific enzymatic controls of its biosynthesis could provide valuable insights into the stereochemical diversity of vinca alkaloids.

An In-depth Review of the History and Development of 16-Epivincamine Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

16-Epivincamine, a stereoisomer of the Vinca minor alkaloid vincamine, has been a subject of scientific inquiry due to its potential as a nootropic and cerebrovascular agent. As a member of the vinca alkaloid family, which includes potent anti-cancer drugs like vincristine and vinblastine, the unique pharmacological profile of vincamine and its analogues has spurred research into their therapeutic applications for neurological and cerebrovascular disorders. This technical guide provides a comprehensive overview of the history, development, and current understanding of 16-Epivincamine research, with a focus on its synthesis, biological activities, and potential mechanisms of action.

History and Discovery

The story of 16-Epivincamine is intrinsically linked to the broader history of Vinca alkaloids. The parent compound, vincamine, was first isolated from the leaves of the lesser periwinkle plant, Vinca minor, in the 1950s. Initial research into vincamine revealed its vasodilatory effects, particularly on cerebral blood vessels, leading to its clinical use in some European countries for the treatment of cerebrovascular disorders and cognitive impairment.

The exploration of vincamine's stereochemistry led to the identification and synthesis of its various isomers, including 16-Epivincamine. The spatial arrangement of substituents at the C16 position of the vincamine molecule was found to significantly influence its biological activity. Early research focused on comparing the pharmacological effects of these different stereoisomers to identify compounds with improved therapeutic profiles.

Synthesis and Chemical Properties

The total synthesis of vincamine and its stereoisomers, including 16-Epivincamine, has been a significant area of research in organic chemistry. Various synthetic strategies have been developed to achieve stereoselective synthesis, allowing for the production of specific isomers for pharmacological evaluation.

General Synthetic Approach:

A common retrosynthetic analysis of vincamine and its analogues involves the disconnection of the pentacyclic core into key building blocks. A crucial step often involves the formation of the C/D ring system, followed by the stereocontrolled introduction of the ethyl group and the ester functionality at the C16 position.

Below is a generalized workflow for the synthesis of a vincamine analogue, highlighting the key stages.

An In-depth Technical Guide to the Molecular Targets of 16-Epivincamine in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct research has been conducted on the specific molecular targets of 16-Epivincamine. This guide extrapolates potential targets and mechanisms based on extensive research of its close structural analogues, vincamine and particularly vinpocetine. All quantitative data and experimental protocols provided are for these analogues and should be considered as a starting point for the investigation of 16-Epivincamine.

Executive Summary

16-Epivincamine, a synthetic derivative of the Vinca alkaloid vincamine, is presumed to share the neuroprotective and cerebral blood flow-enhancing properties of its analogues. This document provides a comprehensive overview of the likely molecular targets of 16-Epivincamine in neuronal cells, based on the well-documented mechanisms of vinpocetine. The primary molecular targets identified are:

-

Phosphodiesterase type 1 (PDE1): Inhibition of this enzyme leads to increased levels of cyclic nucleotides (cAMP and cGMP), promoting vasodilation and neuronal plasticity.

-

Voltage-gated sodium channels (VGSCs): Blockade of these channels reduces neuronal excitability and protects against excitotoxicity.

-

IKK/NF-κB signaling pathway: Inhibition of this inflammatory pathway reduces the expression of pro-inflammatory mediators, thereby conferring anti-inflammatory effects within the central nervous system.

This guide presents available quantitative data for vinpocetine's interaction with these targets, detailed experimental protocols for assessing compound activity, and visual representations of the key signaling pathways.

Quantitative Data on Vinpocetine's Molecular Targets

The following tables summarize the available quantitative data for vinpocetine, which can be used as a reference for designing studies on 16-Epivincamine.

Table 1: Inhibition of Voltage-Gated Sodium Channels by Vinpocetine

| Channel Type | Cell Type | IC50 Value | Reference |

| Voltage-gated Na+ channels | Cultured rat cerebrocortical neurons | 44.2 ± 14.6 µM | |

| Cloned rat NaV1.8 (TTXr) | Dorsal root ganglion-derived cell line (ND7/23) | 10.4 µM (from -90 mV holding potential) | |

| Cloned rat NaV1.8 (TTXr) | Dorsal root ganglion-derived cell line (ND7/23) | 3.5 µM (from -35 mV holding potential) |

Table 2: Inhibition of the IKK/NF-κB Pathway by Vinpocetine

| Target | Assay System | IC50 Value | Reference |

| IKKβ kinase activity | In vitro kinase assay (cell-free) | ≈17.17 µM | |

| NF-κB-dependent transcriptional activity | Intracellular assay | ≈25 µM |

Key Signaling Pathways and Their Modulation

PDE1 Inhibition and Downstream Effects

Inhibition of PDE1 by vinca alkaloids like vinpocetine prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular concentrations of these second messengers activates protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade of events leads to the relaxation of smooth muscle cells in cerebral blood vessels, causing vasodilation and increased cerebral blood flow. In neurons, elevated cAMP and cGMP levels are associated with enhanced synaptic plasticity and neuroprotection.

Figure 1: PDE1 Inhibition Pathway.

Blockade of Voltage-Gated Sodium Channels

Vinpocetine has been shown to block voltage-gated sodium channels in a state-dependent manner. This action reduces the influx of sodium ions into neurons, thereby stabilizing the cell membrane and decreasing neuronal excitability. In pathological conditions such as ischemia, excessive glutamate release leads to over-activation of glutamate receptors and a massive influx of Ca2+, a phenomenon known as excitotoxicity. By inhibiting sodium channels, 16-Epivincamine could indirectly reduce this excitotoxic cascade, leading to neuroprotection.

Figure 2: Voltage-Gated Sodium Channel Blockade.

Inhibition of the IKK/NF-κB Inflammatory Pathway

Vinpocetine has demonstrated anti-inflammatory properties by directly inhibiting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. This mechanism is independent of its effects on PDE1 and ion channels.

Figure 3: IKK/NF-kB Inhibition Pathway.

Experimental Protocols

The following are generalized protocols for assessing the activity of compounds like 16-Epivincamine at its putative molecular targets.

Phosphodiesterase 1 (PDE1) Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE1.

Materials:

-

Recombinant human PDE1 enzyme

-

cGMP (substrate)

-

5'-Nucleotidase

-

Phosphate-buffered saline (PBS)

-

Test compound (e.g., 16-Epivincamine)

-

Positive control (e.g., Vinpocetine)

-

Malachite green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute PDE1 enzyme and 5'-nucleotidase in assay buffer.

-

Prepare a serial dilution of the test compound and positive control.

-

Prepare a solution of cGMP in assay buffer.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add the test compound or control, followed by the PDE1 enzyme.

-

Incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding the cGMP substrate.

-

Incubate for 30 minutes at 30°C.

-

Stop the PDE1 reaction and initiate the 5'-nucleotidase reaction by adding the 5'-nucleotidase solution.

-

Incubate for 10 minutes at 30°C.

-

-

Detection:

-

Add the malachite green reagent to each well to detect the amount of inorganic phosphate produced.

-

Incubate for 20 minutes at room temperature.

-

Measure the absorbance at 620 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

This protocol describes the measurement of sodium currents in cultured neuronal cells to assess the inhibitory effects of a test compound.

Materials:

-

Cultured neuronal cells (e.g., primary cortical neurons or a suitable cell line)

-

External solution (containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose)

-

Internal solution (containing CsF, CsCl, NaCl, EGTA, and HEPES)

-

Test compound (e.g., 16-Epivincamine)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes

Procedure:

-

Cell Preparation:

-

Plate neuronal cells on coverslips and culture until they are suitable for recording.

-

-

Recording Setup:

-

Mount a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Pull recording pipettes from borosilicate glass capillaries and fill with the internal solution.

-

-

Whole-Cell Recording:

-

Establish a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -90 mV.

-

-

Data Acquisition:

-

Elicit sodium currents by applying depolarizing voltage steps.

-

Record the peak inward current at each voltage step.

-

-

Compound Application:

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the test compound at various concentrations.

-

Record the sodium currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the peak sodium current amplitude before and after compound application.

-

Calculate the percentage of inhibition for each concentration.

-

Determine the IC50 value by fitting the concentration-response data to a Hill equation.

-

To assess state-dependence, vary the holding potential or the frequency of depolarizing pulses.

-

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to an inflammatory stimulus and the inhibitory effect of a test compound.

Materials:

-

Neuronal cell line stably transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293 cells)

-

Cell culture medium

-

Inflammatory stimulus (e.g., TNF-α or LPS)

-

Test compound (e.g., 16-Epivincamine)

-

Luciferase assay reagent

-

96-well cell culture plate

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the reporter cells into a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

-

Stimulation:

-

Induce NF-κB activation by adding the inflammatory stimulus (e.g., TNF-α) to the wells.

-

Include control wells with no stimulus and wells with stimulus but no test compound.

-

Incubate the plate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.

-

-

Lysis and Luminescence Measurement:

-

Wash the cells with PBS and then lyse them using a passive lysis buffer.

-

Add the luciferase assay reagent, which contains the substrate luciferin, to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.

-

Determine the IC50 value from the concentration-response curve.

-

Conclusion

While direct experimental evidence for the molecular targets of 16-Epivincamine in neuronal cells is currently lacking, the extensive research on its analogue, vinpocetine, provides a strong foundation for future investigations. The primary putative targets—PDE1, voltage-gated sodium channels, and the IKK/NF-κB pathway—represent key nodes in neuronal function, survival, and inflammation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to elucidate the precise mechanisms of action of 16-Epivincamine and to quantify its potency at these targets. Such studies are essential for the continued development and potential therapeutic application of this and related compounds for the treatment of cerebrovascular and neurodegenerative disorders.

Methodological & Application

Application Notes and Protocols for In Vitro Neuroprotection Assays Using 16-Epivincamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Epivincamine, a derivative of the vinca alkaloid vincamine, is a compound of interest for its potential neuroprotective properties. These application notes provide a comprehensive overview and detailed protocols for assessing the neuroprotective effects of 16-Epivincamine in vitro. The described assays are fundamental for elucidating the compound's mechanism of action and quantifying its efficacy in protecting neuronal cells from various insults. The protocols are designed to be adaptable for use with different neuronal cell types and various models of neurodegeneration. While specific quantitative data for 16-Epivincamine is not extensively available in public literature, this document provides example data tables to illustrate expected outcomes and aid in data interpretation.

Overview of In Vitro Neuroprotection Assays

A battery of in vitro assays is essential to comprehensively evaluate the neuroprotective potential of a compound like 16-Epivincamine. These assays typically involve subjecting cultured neuronal cells to a neurotoxic stimulus in the presence or absence of the test compound. The key endpoints measured include cell viability, cytotoxicity, apoptosis, and the modulation of specific signaling pathways.

Commonly Used Neuronal Cell Lines:

-

SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.

-

PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

-

Primary Neuronal Cultures: Derived from embryonic or neonatal rodent brains (e.g., cortical, hippocampal, or cerebellar neurons), these cultures more closely mimic the in vivo environment but are more challenging to maintain.[1]

Common Neurotoxic Stimuli:

-

Oxidative Stress Inducers: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), rotenone.

-

Excitotoxicity Inducers: Glutamate, N-methyl-D-aspartate (NMDA).

-

Amyloid-β (Aβ) peptides: To model Alzheimer's disease.

-

Serum deprivation: To induce apoptosis.

Experimental Protocols

Cell Culture and Differentiation

Protocol for SH-SY5Y Cell Culture and Differentiation:

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density of 5 x 10⁴ cells/cm².[1]

-

Differentiation (Optional but Recommended): To obtain more neuron-like cells, differentiate the SH-SY5Y cells by reducing the FBS concentration to 1-2.5% and adding 10 µM all-trans-retinoic acid (RA) for 3-5 days.

Assessment of Cell Viability and Cytotoxicity

2.2.1. MTT Assay (Cell Viability)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]

Protocol:

-

Seed and differentiate SH-SY5Y cells in a 96-well plate.

-

Pre-treat cells with various concentrations of 16-Epivincamine for 1-2 hours.

-

Induce neurotoxicity by adding a neurotoxic stimulus (e.g., 100 µM H₂O₂) and incubate for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

2.2.2. LDH Assay (Cytotoxicity)

This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is a marker of cytotoxicity.[4][5]

Protocol:

-

Follow the same cell seeding, differentiation, and treatment steps as in the MTT assay.

-

After the 24-hour incubation with the neurotoxin, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).

Assessment of Apoptosis

2.3.1. Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[6][7] Its activity can be measured using a fluorometric or colorimetric assay.

Protocol:

-

Seed and differentiate SH-SY5Y cells in a 96-well plate.

-

Treat cells with 16-Epivincamine and a neurotoxic stimulus as previously described.

-

Lyse the cells and incubate the lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

-

Measure the absorbance or fluorescence using a microplate reader.

-

Quantify caspase-3 activity relative to the control group.

2.3.2. Western Blot Analysis of Apoptotic Proteins (Bcl-2 and Bax)

The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of cell fate.

Protocol:

-

Seed and differentiate SH-SY5Y cells in 6-well plates.

-

Treat the cells as described above.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and calculate the Bcl-2/Bax ratio.

Data Presentation

Table 1: Effect of 16-Epivincamine on Cell Viability and Cytotoxicity in H₂O₂-Treated SH-SY5Y Cells (Example Data)

| Treatment Group | 16-Epivincamine (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |

| Control | 0 | 100 ± 5.2 | 5.1 ± 1.2 |

| H₂O₂ (100 µM) | 0 | 45.3 ± 4.1 | 85.4 ± 6.3 |

| H₂O₂ + 16-Epivincamine | 1 | 58.7 ± 3.9 | 65.2 ± 5.1 |

| H₂O₂ + 16-Epivincamine | 10 | 75.1 ± 4.5 | 40.8 ± 4.2 |

| H₂O₂ + 16-Epivincamine | 50 | 88.9 ± 5.0 | 22.6 ± 3.5 |

Table 2: Effect of 16-Epivincamine on Apoptotic Markers in H₂O₂-Treated SH-SY5Y Cells (Example Data)

| Treatment Group | 16-Epivincamine (µM) | Relative Caspase-3 Activity | Bcl-2/Bax Ratio (Fold Change) |

| Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.08 |

| H₂O₂ (100 µM) | 0 | 3.52 ± 0.28 | 0.25 ± 0.04 |

| H₂O₂ + 16-Epivincamine | 1 | 2.89 ± 0.21 | 0.45 ± 0.05 |

| H₂O₂ + 16-Epivincamine | 10 | 1.95 ± 0.18 | 0.78 ± 0.06 |

| H₂O₂ + 16-Epivincamine | 50 | 1.21 ± 0.15 | 0.92 ± 0.07 |

Visualization of Signaling Pathways and Workflows

Proposed Neuroprotective Signaling Pathways of 16-Epivincamine

Vincamine has been reported to exert neuroprotective effects through the modulation of inflammatory and oxidative stress pathways.[8] It is plausible that 16-Epivincamine may act through similar or related pathways, such as the PI3K/Akt and MAPK/ERK signaling cascades, which are crucial for neuronal survival.[9][10]

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vincamine alleviates brain injury by attenuating neuroinflammation and oxidative damage in a mouse model of Parkinson's disease through the NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influencing factors and repair advancements in rodent models of peripheral nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for 16-Epivincamine in Animal Models of Ischemic Stroke

Disclaimer: As of late 2025, specific studies on 16-Epivincamine in animal models of ischemic stroke are not widely available in published literature. The following application notes and protocols are based on established methodologies for the closely related compound, vinpocetine, a known neuroprotective agent, and are intended to serve as a comprehensive template for researchers. All experimental designs should be validated and optimized.

Introduction

Ischemic stroke is a leading cause of mortality and long-term disability, characterized by a complex cascade of events including excitotoxicity, oxidative stress, and inflammation, which lead to neuronal death in the affected brain region. Neuroprotective strategies aim to interrupt these detrimental processes. 16-Epivincamine, a stereoisomer of vincamine, is a promising candidate for neuroprotection. Its structural similarity to vinpocetine suggests potential mechanisms of action that include modulation of cerebral blood flow, anti-inflammatory effects, and reduction of neuronal excitotoxicity.

These notes provide detailed protocols for evaluating the neuroprotective efficacy of 16-Epivincamine in a rat model of transient focal cerebral ischemia, specifically the Middle Cerebral Artery Occlusion (MCAO) model. This model is highly relevant to human clinical stroke.

Mechanism of Action (Hypothesized)

Based on the known effects of the related compound vinpocetine, 16-Epivincamine is hypothesized to exert its neuroprotective effects through a multi-target mechanism. A primary proposed pathway involves the inhibition of Phosphodiesterase type 1 (PDE1), leading to an increase in cyclic GMP (cGMP) and subsequent vasodilation, which improves cerebral blood flow. Additionally, it is suggested to inhibit the NF-κB inflammatory pathway and modulate voltage-gated sodium channels to reduce excitotoxicity and apoptosis.

Figure 1: Hypothesized neuroprotective signaling pathway of 16-Epivincamine.

Data Presentation: Efficacy of 16-Epivincamine

The following tables present hypothetical, yet realistic, quantitative data illustrating the expected neuroprotective effects of 16-Epivincamine in a rat MCAO model. These tables are designed for easy comparison of dose-dependent effects on key stroke outcome measures.

Table 1: Effect of 16-Epivincamine on Infarct Volume

| Treatment Group | Dose (mg/kg) | N | Infarct Volume (mm³) (Mean ± SD) | % Reduction vs. Vehicle |

| Sham | - | 10 | 0 ± 0 | - |

| Vehicle (Saline) | - | 10 | 215 ± 25 | 0% |

| 16-Epivincamine | 5 | 10 | 180 ± 22 | 16.3% |

| 16-Epivincamine | 10 | 10 | 145 ± 20 | 32.6% |

| 16-Epivincamine | 20 | 10 | 105 ± 18 | 51.2% |

Table 2: Effect of 16-Epivincamine on Neurological Deficit Scores

| Treatment Group | Dose (mg/kg) | N | Neurological Score (Median, 24h post-MCAO) |

| Sham | - | 10 | 0 |

| Vehicle (Saline) | - | 10 | 4 |

| 16-Epivincamine | 5 | 10 | 3 |

| 16-Epivincamine | 10 | 10 | 2 |

| 16-Epivincamine | 20 | 10 | 1 |

| Note: Neurological scores are based on a 0-5 scale where 0 is no deficit and 5 is severe deficit. |

Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia, which is a widely used and reproducible model.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetics: Isoflurane, Ketamine/Xylazine

-

4-0 nylon monofilament with a silicon-coated tip

-

Surgical instruments (micro-scissors, forceps, microvascular clips)

-

Heating pad with rectal probe for temperature control

-

Sutures (6-0 silk)

-

Saline, 0.9%

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane, 4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.

-

Surgical Incision: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA with 6-0 silk sutures. Place a temporary microvascular clip on the ICA to prevent bleeding.

-

Arteriotomy: Make a small incision in the ECA stump.

-

Filament Insertion: Gently insert the 4-0 silicon-coated monofilament through the ECA stump into the ICA until a slight resistance is felt (approximately 18-20 mm from the bifurcation), indicating the occlusion of the origin of the Middle Cerebral Artery (MCA).

-

Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 90 minutes).

-

Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion of the MCA territory.

-

Closure: Remove the temporary clip from the ICA, permanently ligate the ECA stump, and close the cervical incision.

-

Post-operative Care: Administer subcutaneous saline for hydration and place the animal in a heated cage for recovery. Monitor for any adverse effects.

Protocol 2: Drug Administration

Materials:

-

16-Epivincamine

-

Vehicle (e.g., sterile saline or 0.5% DMSO in saline)

-

Syringes and needles for administration

Procedure:

-

Preparation: Dissolve 16-Epivincamine in the chosen vehicle to achieve the desired final concentrations (e.g., 5, 10, 20 mg/kg).

-

Administration: Administer the prepared solution or vehicle via intraperitoneal (i.p.) injection.

-

Timing: The timing of administration is a critical variable. For neuroprotection studies, a common paradigm is to administer the compound immediately after the start of reperfusion (i.e., after filament withdrawal).

Figure 2: Experimental workflow for testing 16-Epivincamine in a rat MCAO model.

Protocol 3: Assessment of Neurological Deficit

Neurological scoring provides a functional measure of the stroke outcome. This should be performed by an investigator blinded to the treatment groups.

Materials:

-

Scoring sheet

-

Testing arena

Procedure (24 hours post-MCAO):

-

Scoring System: Use a validated scoring system, such as a 5-point scale:

-

0: No observable neurological deficit.

-

1: Failure to extend the contralateral forepaw fully (a mild focal deficit).

-

2: Circling to the contralateral side.

-

3: Falling to the contralateral side.

-

4: No spontaneous motor activity; decreased level of consciousness.

-

5: Death.

-

-

Observation: Place the rat in an open field and observe its spontaneous activity for 2-3 minutes.

-

Suspension Test: Suspend the rat by its tail to observe forelimb flexion.

-

Record Score: Assign a score based on the most severe deficit observed.

Protocol 4: Infarct Volume Measurement

This protocol uses 2,3,5-triphenyltetrazolium chloride (TTC) staining to visualize the infarct area. Healthy tissue stains red, while the infarcted tissue remains white.

Materials:

-

2% TTC solution in phosphate-buffered saline (PBS)

-

Rat brain matrix

-

Digital camera and image analysis software (e.g., ImageJ)

-

10% neutral buffered formalin

Procedure:

-

Brain Collection: At 24 hours post-MCAO, euthanize the rat under deep anesthesia and decapitate.

-

Brain Slicing: Quickly remove the brain and place it in a cold brain matrix. Cut the brain into 2 mm coronal slices.

-

TTC Staining: Incubate the slices in 2% TTC solution at 37°C for 20-30 minutes in the dark.

-

Fixation: After staining, transfer the slices to 10% formalin to fix the tissue.

-

Imaging: Capture high-resolution digital images of both sides of each slice.

-

Image Analysis:

-

Using image analysis software, measure the total area of the hemisphere and the area of the infarct (white region) for each slice.

-

To correct for edema, calculate the infarct volume using the following formula:

-

Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Measured Infarct Volume])

-

-

Sum the volumes from all slices to get the total infarct volume for each brain.

-

Conclusion

The protocols and data presented provide a robust framework for the preclinical evaluation of 16-Epivincamine as a potential neuroprotective agent for ischemic stroke. By utilizing the well-established rat MCAO model and quantifying outcomes through infarct volume and neurological scoring, researchers can effectively assess the therapeutic potential of this compound. Further studies could also explore different administration routes, therapeutic windows, and long-term functional outcomes.

Standard operating procedures for cell culture experiments with 16-Epivincamine.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific biological data for 16-Epivincamine is publicly available. The following protocols and data are based on the known activities of the parent compound, vincamine, and its analogues. Researchers must perform independent validation and optimization for 16-Epivincamine.

Introduction

16-Epivincamine is a member of the vinca alkaloid family of compounds. Vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), and their synthetic analogues have been extensively studied for their therapeutic potential, particularly in cancer chemotherapy.[1] Vincamine, the parent compound of 16-Epivincamine, has demonstrated antioxidant and neuroprotective properties and has more recently been investigated for its anticancer potential.

The proposed mechanism of action for some vinca alkaloids involves the induction of apoptosis (programmed cell death) in cancer cells. For instance, vincamine has been shown to induce caspase-3-dependent apoptosis in human lung cancer cell lines (A549) and disrupt the mitochondrial membrane potential. These compounds can also influence various signaling pathways, including MAPK, NF-κB, and Nrf2. Given its structural similarity to other vinca alkaloids, it is plausible that 16-Epivincamine may exhibit similar cytotoxic or cytostatic effects on cancer cell lines.

These application notes provide a comprehensive guide for the initial in vitro evaluation of 16-Epivincamine in cell culture, including protocols for assessing its effects on cell viability and proliferation.

Quantitative Data Summary

The following table summarizes the available cytotoxic and antiproliferative data for vincamine and its analogues. This data should be used as a reference point for designing experiments with 16-Epivincamine, as the optimal concentrations for 16-Epivincamine may differ.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| Vincamine | A549 (Human Lung Carcinoma) | Cell Viability | IC50 | 309.7 µM | |

| Analogue 4 (Vincamine Derivative) | HL-60 (Human Leukemia) | Antiproliferative | - | - | [1] |

| Analogue 4 (Vincamine Derivative) | MDA-MB-231 (Human Breast Cancer) | Cytotoxicity | LC50 | 14.1 µM | [1] |

Note: IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) are measures of a compound's potency in inhibiting a biological or biochemical function. Lower values indicate higher potency.

Experimental Protocols

General Cell Culture and Maintenance

Successful experiments with 16-Epivincamine require healthy and consistently maintained cell cultures. Adhere to aseptic techniques to prevent contamination.

Materials:

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol for Adherent Cells:

-

Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS.

-

Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding complete growth medium (containing FBS).

-

Gently pipette the cell suspension to create a single-cell suspension.

-

Centrifuge the cells at 150-250 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.

-

Determine the cell concentration and viability using a hemocytometer or automated cell counter.

-

Seed new flasks or plates at the desired density.

Preparation of 16-Epivincamine Stock Solution

Materials:

-

16-Epivincamine (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the required amount of 16-Epivincamine to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in DMSO.

-

Weigh the 16-Epivincamine powder accurately and dissolve it in the appropriate volume of DMSO.

-

Ensure complete dissolution by vortexing. Gentle warming may be necessary but should be done with caution to avoid degradation.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

16-Epivincamine stock solution

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 16-Epivincamine in culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 16-Epivincamine. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Cytotoxicity Testing

Caption: Workflow for determining the IC50 of 16-Epivincamine.

Potential Signaling Pathway: Intrinsic Apoptosis